

Application Notes and Protocols for the Quantification of C18H19BrN4O5

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Compound of Interest		
Compound Name:	C18H19BrN4O5	
Cat. No.:	B15172104	Get Quote

Introduction

The quantification of novel chemical entities is a critical step in drug discovery and development. This document provides detailed application notes and protocols for the analytical quantification of the compound with the molecular formula C18H19BrN4O5, hereafter referred to as "Compound X". Due to the absence of a widely recognized common name for a compound with this specific formula in scientific literature, the following methodologies are based on established and validated techniques for the analysis of novel small molecules in biological matrices and pharmaceutical formulations. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the latter offering higher sensitivity and selectivity.

I. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

Application Note:

HPLC-UV is a robust and widely accessible technique suitable for the quantification of Compound X, provided the molecule possesses a suitable chromophore for UV detection. This method is cost-effective and ideal for analyzing concentrations in the microgram per milliliter (μg/mL) range. It is particularly useful for the analysis of bulk drug substances, and pharmaceutical formulations, and can be applied to biological samples following appropriate



sample clean-up and concentration. The method's accuracy and precision make it a reliable choice for routine analysis.

Experimental Protocol:

- 1. Sample Preparation (from Mouse Plasma):
- To 100 μL of mouse plasma, add 200 μL of acetonitrile containing the internal standard (a structurally similar compound).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 20 μL of the reconstituted sample into the HPLC system.[1][2]
- 2. Chromatographic Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: C18 reversed-phase column (e.g., Kromasil, 250 mm x 4.6 mm, 5 μm particle size).
 [3][4]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v) containing
 0.1% formic acid.[1][2]
- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: 30°C.
- UV Detection Wavelength: 320 nm (This should be optimized based on the UV spectrum of Compound X).[1][2]



- Injection Volume: 20 μL.
- 3. Calibration and Quantification:
- Prepare a stock solution of Compound X in a suitable solvent (e.g., methanol or DMSO).
- Prepare a series of calibration standards by spiking known concentrations of Compound X into the blank matrix (e.g., drug-free plasma).
- Process the calibration standards alongside the unknown samples using the sample preparation protocol described above.
- Construct a calibration curve by plotting the peak area ratio of Compound X to the internal standard against the nominal concentration.
- Determine the concentration of Compound X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary (Illustrative):

Parameter	Result
Linearity Range	0.25 - 20 μg/mL[1][2]
Correlation Coefficient (r²)	> 0.998[3]
Limit of Detection (LOD)	0.08 μg/mL[4]
Limit of Quantification (LOQ)	0.25 μg/mL[1][2]
Intra-day Precision (%CV)	< 10%[1][2]
Inter-day Precision (%CV)	< 10%[1][2]
Accuracy (% Recovery)	90 - 110%[1][2]

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

Application Note:



LC-MS/MS is the preferred method for the quantification of Compound X in complex biological matrices such as plasma, serum, and tissue homogenates, especially at low concentrations (nanogram per milliliter, ng/mL, or lower). Its high sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), minimize interferences from endogenous matrix components. This technique is essential for pharmacokinetic and toxicokinetic studies where trace-level detection is required.

Experimental Protocol:

- 1. Sample Preparation (from Human Plasma):
- To 50 μL of human plasma, add 150 μL of a protein precipitation solvent (e.g., methanol or acetonitrile) containing a stable isotope-labeled internal standard of Compound X.
- Vortex for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the samples at 10,000 x g for 5 minutes.
- Transfer the supernatant to a 96-well plate.
- Dilute the supernatant with water if necessary to reduce the organic solvent concentration before injection.
- Inject 5-10 μL of the final extract into the LC-MS/MS system.[5]
- 2. LC-MS/MS Conditions:
- LC System: Shimadzu LC-10AS or equivalent.[6]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).
- Column: C18 reversed-phase column (e.g., Phenomenex-Luna 3u C18, 2.0 x 30 mm).[6]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.



• Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B.

Flow Rate: 0.4 mL/min.[7]

Column Temperature: 40°C.[6]

• Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on the chemical properties of Compound X).

• MRM Transitions:

- Compound X: Precursor ion (e.g., [M+H]+) → Product ion (determined by infusion and fragmentation studies).
- Internal Standard: Precursor ion → Product ion.
- Ion Source Parameters: Optimized for maximum signal intensity of Compound X (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
- 3. Calibration and Quantification:
- Prepare calibration standards and quality control (QC) samples by spiking known amounts of Compound X into a drug-free biological matrix.
- Analyze the calibration standards, QC samples, and unknown samples in a single run.
- Quantify Compound X using the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is commonly used.

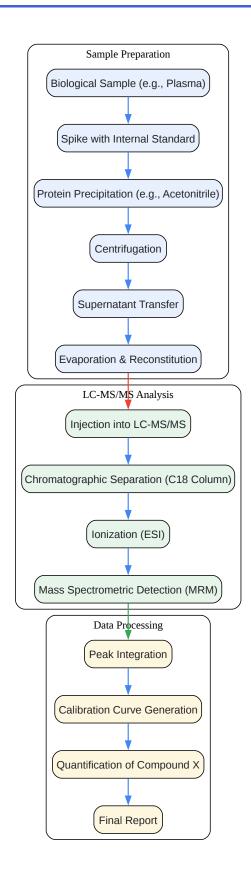
Quantitative Data Summary (Illustrative):



Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r²)	> 0.995
Limit of Detection (LOD)	0.03 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL[2]
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	Within ±15%
Matrix Effect	Monitored and compensated for by the internal standard.

III. Visualizations

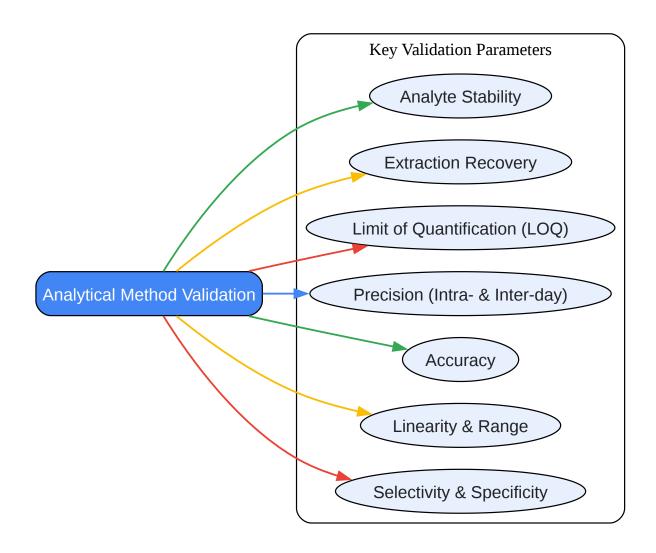




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Caption: Experimental workflow for the quantification of Compound X.





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Caption: Key parameters for analytical method validation.

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Methodological & Application





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